
Parogrelil hydrochloride
Übersicht
Beschreibung
Es handelt sich um einen oral aktiven Inhibitor von Phosphodiesterase und Thromboxansynthase . Diese Verbindung hat sich bei der Verbesserung der Trainingsleistung bei Patienten mit peripherer arterieller Verschlusskrankheit durch Hemmung der Phosphodiesterase und Thromboxan-A2-Synthase als vielversprechend erwiesen .
Herstellungsmethoden
Die Synthese von NM-702 beinhaltet die Kondensation von Dibrompyridiazinon mit 3-Picolylamin, gefolgt von der Umwandlung in das entsprechende Hydrochloridsalz . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Toluol und Reagenzien wie Phosphortribromid zur Bromierung . Industrielle Produktionsmethoden für NM-702 sind nicht umfassend dokumentiert, aber der erwähnte Syntheseweg bietet eine Grundlage für die großtechnische Produktion.
Vorbereitungsmethoden
The synthesis of NM-702 involves the condensation of dibromopyridiazinone with 3-picolylamine, followed by conversion to the corresponding hydrochloride salt . The reaction conditions typically involve the use of solvents such as toluene and reagents like phosphorus tribromide for bromination . Industrial production methods for NM-702 are not extensively documented, but the synthesis route mentioned provides a basis for large-scale production.
Analyse Chemischer Reaktionen
NM-702 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, insbesondere in Gegenwart von Reduktionsmitteln.
Substitution: NM-702 kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner Brom- und Chlorsubstituenten.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Phosphortribromid zur Bromierung und verschiedene Reduktionsmittel für Reduktionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
-
Cardiovascular Health
- Intermittent Claudication : Parogrelil is being investigated for its ability to alleviate symptoms of intermittent claudication, a condition marked by muscle pain due to insufficient blood flow during exercise. Clinical trials have shown that it can improve walking distance and reduce claudication symptoms in patients with peripheral arterial disease .
- Peripheral Arterial Disease : The compound has demonstrated significant biological activity in enhancing blood flow and reducing symptoms associated with peripheral arterial disease. Phase II trials have indicated improvements in exercise performance among patients .
- Respiratory Conditions
- Potential Beyond Vascular Diseases
Case Studies and Clinical Trials
- Phase II Clinical Trials : In Japan, ongoing studies are assessing the efficacy of Parogrelil in treating intermittent claudication caused by arteriosclerosis obliterans and spinal canal stenosis. Preliminary results indicate positive outcomes regarding improved walking ability .
- Experimental Models : Research using animal models has demonstrated that Parogrelil significantly improves walking distances and reduces hindlimb temperature in rat models of intermittent claudication. These findings support its potential as a therapeutic agent for vascular diseases .
Comparative Analysis with Other Inhibitors
Parogrelil's dual inhibition of phosphodiesterase type 3 and type 5 distinguishes it from other established drugs like cilostazol and sildenafil. While cilostazol is primarily used for intermittent claudication, Parogrelil's broader action may provide enhanced therapeutic benefits across multiple conditions .
Compound | Primary Target | Indications | Unique Features |
---|---|---|---|
Parogrelil | PDE3, PDE5 | Intermittent claudication, asthma | Dual inhibition, anti-inflammatory effects |
Cilostazol | PDE3 | Intermittent claudication | Well-established clinical use |
Sildenafil | PDE5 | Erectile dysfunction | Specific to erectile function |
Wirkmechanismus
NM-702 exerts its effects by inhibiting phosphodiesterase and thromboxane A2 synthase . By inhibiting phosphodiesterase, NM-702 increases the levels of cyclic nucleotides, leading to vasodilation and improved blood flow. The inhibition of thromboxane A2 synthase reduces the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator . These combined actions help improve exercise performance and reduce symptoms in patients with peripheral arterial disease.
Vergleich Mit ähnlichen Verbindungen
NM-702 ist einzigartig in seiner doppelten Hemmung von Phosphodiesterase und Thromboxan-A2-Synthase. Ähnliche Verbindungen umfassen:
Cilostazol: Ein weiterer Phosphodiesterase-Inhibitor, der zur Behandlung der intermittierenden Claudicatio eingesetzt wird.
Aspirin: Hemmt die Thromboxan-A2-Synthase, hemmt aber nicht die Phosphodiesterase.
Dipyridamol: Hemmt die Phosphodiesterase, hat aber andere molekulare Zielstrukturen als NM-702.
Die Einzigartigkeit von NM-702 liegt in seiner Fähigkeit, sowohl die Phosphodiesterase als auch die Thromboxan-A2-Synthase zu hemmen, wodurch im Vergleich zu Verbindungen, die nur eines dieser Enzyme angreifen, eine breitere therapeutische Wirkung erzielt wird .
Biologische Aktivität
Parogrelil hydrochloride, also known as NT-702, is a novel synthetic compound classified as a phosphodiesterase (PDE) inhibitor. It has garnered attention for its potential therapeutic applications, particularly in the treatment of intermittent claudication and other vascular diseases. This article explores the biological activity of this compound, detailing its mechanism of action, therapeutic effects, and relevant research findings.
Parogrelil selectively inhibits phosphodiesterase type 3 (PDE3) and type 5 (PDE5), enzymes that regulate cyclic nucleotide levels within cells. By inhibiting these enzymes, Parogrelil increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for various cellular signaling pathways. The inhibition of PDE3 is particularly significant as it enhances vasodilation and improves blood flow, which is beneficial for patients suffering from peripheral arterial disease (PAD) and intermittent claudication .
Biological Activity and Therapeutic Applications
1. Vascular Effects:
- Improvement in Blood Flow: Parogrelil has been shown to enhance blood flow in preclinical models. In rat studies, it improved walking distance and plantar surface temperature in models of hindlimb ischemia, outperforming cilostazol, a commonly used PDE3 inhibitor .
- Vasodilatory Effects: The compound induces vasodilation through endothelium-dependent mechanisms, suggesting its utility in treating conditions characterized by impaired blood flow .
2. Anti-inflammatory Properties:
- Research indicates that Parogrelil exhibits anti-inflammatory effects, which may extend its therapeutic potential beyond vascular diseases to include inflammatory disorders . This property is particularly relevant for conditions where inflammation contributes to vascular complications.
3. Bronchodilatory Effects:
- Parogrelil has demonstrated bronchodilatory activity, making it a candidate for respiratory conditions such as asthma. This dual action—improving vascular function while also affecting respiratory pathways—highlights its versatility as a therapeutic agent .
Efficacy Studies
Several studies have evaluated the efficacy of Parogrelil:
- Pharmacological Comparison: In head-to-head comparisons with cilostazol, Parogrelil showed superior efficacy in improving walking distances in patients with intermittent claudication. The IC50 values for PDE3 inhibition were significantly lower for Parogrelil (0.179 nM for PDE3A) compared to cilostazol .
- Clinical Trials: Phase 2 clinical trials have been conducted to assess the safety and efficacy of Parogrelil in patients with intermittent claudication due to arteriosclerosis obliterans. Results indicated significant improvements in exercise performance and symptom relief compared to placebo groups .
Case Studies
A notable case study involved a patient with recurrent thromboembolism who was treated with various anticoagulants alongside PDE inhibitors like Parogrelil. The treatment regimen demonstrated improved outcomes in managing symptoms associated with vascular occlusions, showcasing the potential benefits of combining anticoagulants with PDE inhibitors .
Summary of Findings
Property | Details |
---|---|
Target Enzymes | PDE3 and PDE5 |
Main Therapeutic Uses | Intermittent claudication, peripheral arterial disease, asthma |
Key Mechanisms | Increases cAMP and cGMP levels; induces vasodilation; exhibits anti-inflammatory effects |
Efficacy | Superior to cilostazol in improving walking distances; effective in enhancing blood flow |
Clinical Status | Phase 2 trials ongoing; promising results in improving symptoms related to vascular diseases |
Eigenschaften
Key on ui mechanism of action |
NM-702 is a novel drug that inhibits phosphodiesterase as well as thromboxane A2 synthase. |
---|---|
CAS-Nummer |
878796-94-2 |
Molekularformel |
C19H19BrCl2N4O2 |
Molekulargewicht |
486.2 g/mol |
IUPAC-Name |
5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C19H18BrClN4O2.ClH/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13;/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26);1H |
InChI-Schlüssel |
QWGUGDYWUADMGB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br.Cl |
Kanonische SMILES |
C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br.Cl |
Aussehen |
Solid powder |
Key on ui other cas no. |
139145-84-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-bromo-6-(3-(4-chlorophenyl)propoxy)-5-(3-pyridylmethylamino)-3(2H)-pyridazinone hydrochloride NM-702 NT 702 NT-702 NT702 cpd parogrelil hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.